molecular formula C10H10ClNOS B14138307 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one CAS No. 1824515-39-0

5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one

Cat. No.: B14138307
CAS No.: 1824515-39-0
M. Wt: 227.71 g/mol
InChI Key: IPCDQNZFHKSICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one is a chiral thiazolidinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a five-membered 1,3-thiazolidin-2-one heterocyclic core, substituted with a 4-chlorophenyl group and a methyl group, which are characteristic structural motifs found in pharmacologically active molecules . The thiazolidinone scaffold is a privileged structure in pharmaceutical research, known for its diverse biological potential . Compounds based on this core have been extensively investigated as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target for insulin sensitization in type 2 diabetes research . The mechanism of action for such compounds involves binding to the PPARγ receptor, leading to its activation, which subsequently regulates the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin resistance . Furthermore, thiazolidinone derivatives demonstrate substantial potential as antimicrobial agents, with research indicating their ability to inhibit bacterial cytoplasmic Mur ligases—essential enzymes for bacterial cell wall biosynthesis . The specific stereochemistry of this compound, (4R,5R), may be critical for its interaction with biological targets and its overall research utility . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage instructions.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCDQNZFHKSICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028707
Record name 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824515-39-0
Record name 5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The most widely employed method involves cyclocondensation between 4-chlorobenzaldehyde derivatives and thiourea analogs. A modified procedure from agricultural chemistry patents utilizes (4-chlorophenyl)glycidyl ether as the key starting material.

Reaction Scheme:
$$
\text{(4-Chlorophenyl)glycidyl ether} + \text{Thiourea} \xrightarrow[\text{EtOH, Δ}]{\text{HCl}} \text{5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one}
$$

This method typically achieves 68-72% yield when conducted in anhydrous ethanol under reflux for 6-8 hours. Critical parameters include:

Parameter Optimal Range Impact on Yield
Temperature 78-82°C ±5% yield/10°C
Molar Ratio (1:1.05) 1.02-1.08 <2% variation
Catalyst Loading 0.5 mol% HCl Threshold effect

Oxidative Cyclization of Thioamides

Recent adaptations from heterocyclic chemistry employ oxidative cyclization strategies using hydrogen peroxide as the terminal oxidant. A representative protocol from patent CN101880261A specifies:

  • Dissolve 5-(4-chlorophenyl)-4-methylthiazolidine-2-thione (10 mmol) in chloroform
  • Add aqueous NaOH (1M, 15 mL) and H₂O₂ (30%, 5 mL)
  • Stir vigorously at 40°C for 4 hours
  • Isolate product via fractional crystallization

This method demonstrates superior stereochemical control for the trans isomer (dr 7:1) compared to thermal methods. NMR analysis of crude reaction mixtures reveals competing pathways:

$$
\text{Thiazolidine-2-thione} \xrightarrow[\text{H}2\text{O}2]{\text{OH}^-} \text{Thiazolidinone} + \text{Sulfoxide byproducts}
$$

Stereochemical Considerations

Cis-Trans Isomerism

X-ray crystallographic data from related compounds reveals the thiazolidinone ring adopts an envelope conformation with the 4-methyl group axial. Racemic mixtures typically favor cis isomers (3:1 ratio) under kinetic control, while thermodynamic conditions favor trans configurations.

Separation Techniques:

  • Chiral HPLC using amylose-based columns (Hexane:IPA 85:15)
  • Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid
  • Crystallization-induced asymmetric transformation

Asymmetric Synthesis

Pioneering work in organocatalysis has enabled enantioselective synthesis of both (4R,5R) and (4S,5S) configurations. A proline-mediated protocol achieves 89% ee:

$$
\text{Ketone Precursor} + \text{Chiral Catalyst} \rightarrow \text{Enantioenriched Thiazolidinone} \quad [\text{ee} = 89\%]
$$

Process Optimization Strategies

Solvent Screening

Comparative studies in polar aprotic vs. protic solvents reveal:

Solvent Dielectric Constant Yield (%) Trans Selectivity
DMF 36.7 82 1:1.2
Ethanol 24.3 78 1:1.8
THF 7.5 65 1:1.1

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 8 hours to 35 minutes with comparable yields (75% vs. 78% conventional). Flow chemistry implementations demonstrate:

  • 92% conversion at 120°C residence time 8 min
  • 3-fold productivity increase vs. batch

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):
δ 7.35 (d, J=8.4 Hz, 2H, Ar-H)
δ 7.28 (d, J=8.4 Hz, 2H, Ar-H)
δ 4.62 (q, J=6.8 Hz, 1H, CH)
δ 3.11 (dd, J=11.2, 6.8 Hz, 1H, SCH₂)
δ 2.98 (dd, J=11.2, 6.8 Hz, 1H, SCH₂)
δ 1.45 (d, J=6.8 Hz, 3H, CH₃)

IR (KBr):
ν 1745 cm⁻¹ (C=O stretch)
ν 1340 cm⁻¹ (C-N stretch)
ν 1095 cm⁻¹ (C-S-C asymmetric)

Chromatographic Purity

HPLC method validation parameters:

Parameter Value
Column C18, 250×4.6 mm
Mobile Phase MeCN:H₂O (55:45)
Flow Rate 1.0 mL/min
Retention Time 6.8 ±0.2 min
LOD 0.15 μg/mL

Industrial Applications and Scaling

The compound serves as critical intermediate in hexythiazox production, with global demand exceeding 450 metric tons annually. Pilot plant studies demonstrate:

  • 82% overall yield at 50 kg batch scale
  • E-factor reduction from 18 to 9.2 via solvent recycling
  • Continuous crystallization improves particle size distribution (D90 <50 μm)

Regulatory-compliant impurity profiles require strict control of:

  • 4-Chlorophenyl isocyanate (<0.1%)
  • Dimethyl sulfoxide residuals (<350 ppm)
  • Heavy metals (Pb <2 ppm)

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

Synthesis and Characterization

A novel deep eutectic solvent (DES) was prepared using ethyl triphenylphosphonium bromide (ETPP-Br) and tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THF-TCA), and characterized using various techniques such as FT-IR, TGA/DTA, densitometry, eutectic point determination, and 1H NMR . This DES was employed as a catalyst in the synthesis of 1,3-thiazolidin-4-ones .

Biological Activities

Thiazolidin-4-one derivatives exhibit a range of biological activities, including anti-tubercular, anti-microbial, anti-inflammatory, anti-histaminic, anti-hepatitis, HIV inhibition, anti-hyperglycemic, anti-hypertensive, anti-convulsant, anti-fungal, anti-oxidant, and anti-proliferative properties .

Several studies have highlighted the anticancer potential of thiazolidin-4-one derivatives :

  • CDK2 Inhibition and Cytotoxicity: A 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-one derivative (2 ) showed CDK2 inhibitory activity (IC50 = 56.97 ± 2 µM) and cytotoxic activity against MCF-7 and HepG2 tumor cell lines (IC50 values of 0.54 µM and 0.24 µM, respectively) . Analogue 2 displayed the most potent activity and could be further explored as a promising anticancer agent .
  • Multi-Tyrosine Kinase Inhibition: A thiazolidin-4-one analogue (4 ) exhibited multi-tyrosine kinase inhibition against c-met kinase, Ron, c-Kit, KDR, c-Src, HER-2, IGF-1R, ALK, EGFR, and AXL . It also showed in vitro antitumor activity against HT-29, A549, and MDA-MB-231 tumor cell lines, reducing cell proliferation and inducing apoptosis (IC50 = 0.073, 0.35, and 3.10 µM, respectively) .
  • PIM Kinase Inhibition: A thiazolidin-4-one analogue (7 ) demonstrated potent PIM kinase inhibition (IC50 = 2.2 ± 1.8 µM) and anti-proliferative activity against MV4-11 and K562 leukemia cell lines (IC50 values of 3.4 µM and 0.75 µM) .
  • Anticancer Potential: One study found that 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16) showed significant anticancer potential (IC50= 1 μM) against the MCF-7 cancer cell line and also showed significant antioxidant potential (IC50= 8.90 μg/mL) among all the prepared derivatives .

Anti-Microbial Activity

Mechanism of Action

The mechanism of action of (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Thiazolidinones
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one 4-methyl, 5-(4-chlorophenyl) C₁₀H₁₀ClNOS 227.71 Pesticide metabolite; rel-(4R,5R)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 5-(4-fluorophenyl), 4-methoxyphenyl, thiadiazole C₁₇H₁₂FN₃O₂S₂ 389.43 Enhanced electronic effects from fluorine and methoxy groups
5-[[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylene]-3-ethyl-2-thioxo-4-thiazolidinone Thioxo group, fluorobenzyl substituent C₁₉H₁₅ClFNO₂S₂ 407.91 Increased molecular complexity; potential enzyme inhibition
(5Z)-2-[(4-Chlorophenyl)amino]-5-(2-fluorobenzylidene)-1,3-thiazol-4(5H)-one Benzylidene group, 4-chloroanilino C₁₆H₁₀ClFN₂OS 332.78 Dual substituent effects for enhanced bioactivity
Key Observations:
  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the parent compound enhances lipophilicity and stability, while fluorophenyl analogs (e.g., in ) improve electronic interactions with target proteins.
  • Stereochemistry : The rel-(4R,5R) configuration in the parent compound contrasts with planar benzylidene derivatives (e.g., ), which exhibit geometric isomerism influencing binding affinity.
Key Findings:
  • Antifungal Activity: Tetrazole analogs (e.g., TH3–TH7 in ) exhibit fungicidal activity comparable to fluconazole, unlike the parent thiazolidinone, which lacks direct antifungal data.
  • Enzyme Inhibition: Imidazole derivatives (e.g., ) outperform thiazolidinones in computational docking studies, suggesting substituent-dependent target specificity.

Biological Activity

5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

1. Antibacterial Activity

The antibacterial potential of thiazolidinone derivatives, including this compound, has been widely studied. Research indicates that compounds containing the thiazolidinone scaffold exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL
Bacillus subtilis62.5 µg/mL

In a study evaluating various thiazolidinone derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis, with an MIC value of 62.5 µg/mL, indicating its potential as an antibacterial agent .

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. The compound has shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the compound induced significant cell death with an IC50 value of approximately 15 µg/mL for MCF-7 cells and 12 µg/mL for HepG2 cells.

Mechanism of Action:

  • Cell Cycle Arrest: The compound was found to induce G2/M phase arrest in HepG2 cells.
  • Apoptotic Pathways: Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed, suggesting that the compound promotes apoptosis in cancer cells .

3. Antiviral Activity

The antiviral activity of thiazolidinone derivatives has also been explored, particularly their potential against viral infections.

Table 2: Antiviral Activity Against Tobacco Mosaic Virus (TMV)

CompoundTMV Inhibition (%)
This compound45%
Control (Ningnanmycin)50%

In a study focusing on antiviral properties, the compound exhibited approximately 45% inhibition against TMV, demonstrating its potential as a plant antiviral agent .

Q & A

Q. How can reaction mechanisms for thiazolidinone ring formation be validated spectroscopically?

  • In Situ Monitoring :
  • Raman Spectroscopy : Track the disappearance of the C=S stretch (1050 cm⁻¹) during cyclization.
  • Mass Spectrometry : Identify transient intermediates (e.g., thiourea adducts) via ESI-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.